
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound features a purine core substituted with an amino group and a butylphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the amino group at the 2-position and the butylphenyl group at the 8-position can be achieved through nucleophilic substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To handle large volumes.
Catalysts and Reagents: Use of cost-effective and efficient catalysts.
Purification Techniques: Advanced methods like crystallization, distillation, and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (Cl₂, Br₂), nitric acid, sulfuric acid.
Major Products
The major products depend on the type of reaction and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one would depend on its specific interactions with molecular targets. Generally, it may:
Bind to Enzymes or Receptors: Affecting their activity.
Interfere with Nucleic Acid Synthesis: Due to its purine structure.
Modulate Signaling Pathways: By interacting with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base.
Caffeine: A methylxanthine with stimulant properties.
Theobromine: A dimethylxanthine found in cocoa.
Uniqueness
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines.
Properties
Molecular Formula |
C15H17N5O |
|---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
2-amino-8-(4-butylphenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C15H17N5O/c1-2-3-4-9-5-7-10(8-6-9)12-17-11-13(18-12)19-15(16)20-14(11)21/h5-8H,2-4H2,1H3,(H4,16,17,18,19,20,21) |
InChI Key |
KZMXDLHPPQUFFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


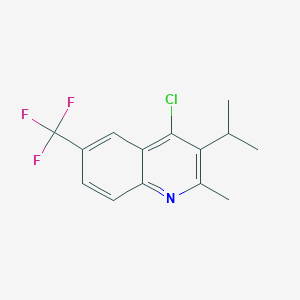

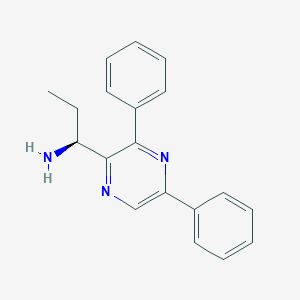
![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
![3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11840560.png)
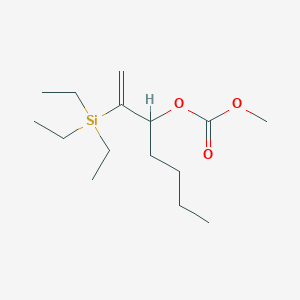
![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11840574.png)
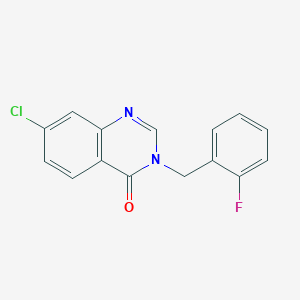



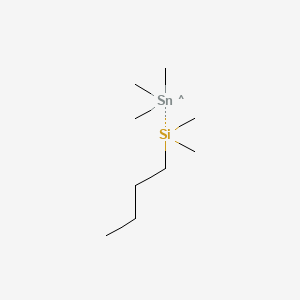
![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)
![1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B11840595.png)
